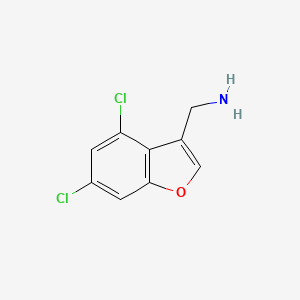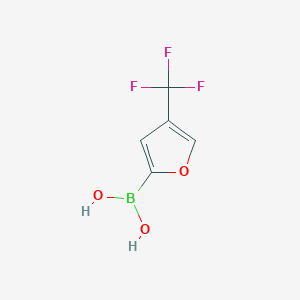
(4-(Trifluoromethyl)furan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethyl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF3O3. This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further bonded to a boronic acid group. It is a valuable reagent in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)furan-2-yl)boronic acid typically involves the introduction of a trifluoromethyl group to a furan ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions. The resulting trifluoromethylated furan is then subjected to borylation using boron reagents like bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Trifluoromethyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield different furan-based products.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
(4-(Trifluoromethyl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Trifluoromethyl)furan-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the trifluoromethylated furan moiety to various substrates. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A furan derivative used in the synthesis of biofuels and chemicals.
2,5-Furandicarboxylic acid: A renewable chemical used in the production of bioplastics.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
(4-(Trifluoromethyl)furan-2-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Propriétés
Formule moléculaire |
C5H4BF3O3 |
|---|---|
Poids moléculaire |
179.89 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O3/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H |
Clé InChI |
CYUKEHLYIZCJFA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CO1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





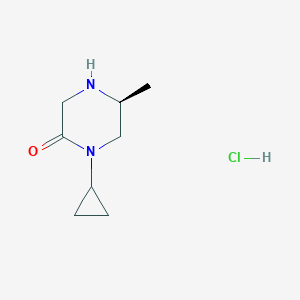
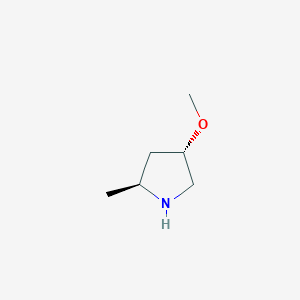

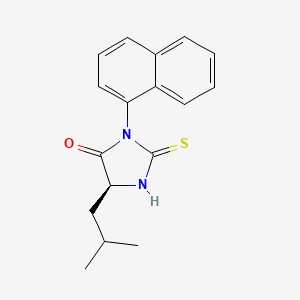
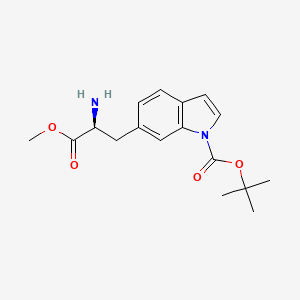
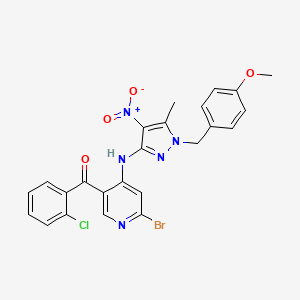

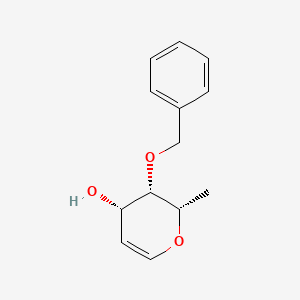
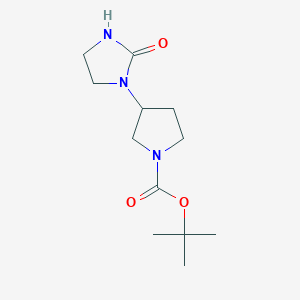
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
